L-Histidine 7-amido-4-methylcoumarin

Übersicht

Beschreibung

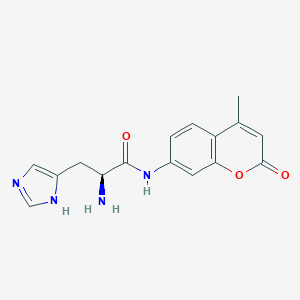

L-Histidine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C16H16N4O3 and a molecular weight of 312.32 g/mol . It is commonly used as an enzyme substrate in various biochemical assays . The compound is known for its versatility and stability, making it a valuable tool in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine 7-amido-4-methylcoumarin typically involves the coupling of L-Histidine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidine 7-amido-4-methylcoumarin undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release L-Histidine and 7-amido-4-methylcoumarin.

Oxidation: It can undergo oxidation reactions, particularly at the coumarin moiety.

Substitution: The compound can participate in substitution reactions, especially at the amide linkage.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.

Major Products

Hydrolysis: Produces L-Histidine and 7-amido-4-methylcoumarin.

Oxidation: Results in oxidized derivatives of the coumarin moiety.

Substitution: Yields substituted amide derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's unique structure and properties make it suitable for several applications:

Biochemical Assays

L-Histidine 7-amido-4-methylcoumarin is widely utilized as a fluorescent probe in enzyme assays. It is particularly effective in studying protease activity, allowing real-time visualization and quantification of enzyme functions. This application is critical in understanding enzyme kinetics and mechanisms.

| Application Type | Description |

|---|---|

| Enzyme Activity Assays | Used to monitor protease and peptidase activity through fluorescence. |

| Real-time Monitoring | Enables visualization of biochemical processes as they occur. |

Drug Development

The compound is valuable in medicinal chemistry for designing new therapeutic agents. Its ability to target specific biological pathways makes it a candidate for developing drugs aimed at various diseases, including cancer and infectious diseases.

| Drug Development Aspect | Significance |

|---|---|

| Targeting Mechanisms | Helps in the design of drugs that interact with enzymes. |

| Therapeutic Potential | Investigated for use against resistant strains of pathogens. |

Cell Biology

In cell culture studies, this compound is employed to investigate cellular processes such as apoptosis and protein synthesis. Its fluorescent properties facilitate tracking cellular behaviors under different experimental conditions.

| Cellular Process | Role of the Compound |

|---|---|

| Apoptosis | Monitors cell death mechanisms through fluorescence. |

| Protein Synthesis | Assesses the dynamics of protein production in cells. |

Diagnostics

This compound can be incorporated into diagnostic tests to enhance the sensitivity and specificity of assays for detecting biomolecules. Its application in clinical settings aids in identifying enzyme deficiencies or abnormalities.

| Diagnostic Application | Benefit |

|---|---|

| Biomolecule Detection | Improves assay accuracy and reliability. |

| Clinical Relevance | Useful in diagnosing metabolic disorders or diseases. |

Fluorescent Labeling

This compound serves as a labeling agent for proteins and peptides, facilitating the tracking of biomolecules within complex biological systems. This application is crucial for elucidating cellular mechanisms.

| Labeling Technique | Importance |

|---|---|

| Protein Labeling | Enables visualization of protein interactions in vivo. |

| Cellular Mechanism Studies | Essential for understanding biological pathways. |

Antitubercular Activity

A study highlighted the antitubercular activity of this compound, showing a minimum inhibitory concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The compound was found to enhance the efficacy of established antitubercular drugs like isoniazid and rifampicin through synergistic effects, targeting the mycobacterial cell wall.

Antineoplastic Activity

Research has also investigated the use of this compound as a substrate for L-asparaginase, an enzyme used in treating acute lymphoblastic leukemia (ALL). The compound's ability to serve as a fluorogenic substrate allows for monitoring enzyme activity, which is critical for optimizing treatment protocols.

Wirkmechanismus

The mechanism of action of L-Histidine 7-amido-4-methylcoumarin involves its interaction with specific enzymes. The compound acts as a substrate for proteolytic enzymes, which cleave the amide bond to release a fluorescent product. This fluorescence can be measured to determine enzyme activity. The molecular targets include various proteases and peptidases, and the pathways involved are related to protein degradation and metabolism .

Vergleich Mit ähnlichen Verbindungen

L-Histidine 7-amido-4-methylcoumarin is unique due to its stability and versatility as an enzyme substrate. Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin: Used for leucine aminopeptidase assays.

L-Arginine 7-amido-4-methylcoumarin: Utilized in arginine aminopeptidase assays.

L-Phenylalanine 7-amido-4-methylcoumarin: Applied in phenylalanine aminopeptidase assays.

These compounds share similar structures but differ in the amino acid moiety, which determines their specificity for different enzymes. This compound is particularly favored for its broad applicability and minimal inhibitory effects on enzyme activity .

Biologische Aktivität

L-Histidine 7-amido-4-methylcoumarin is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₆H₁₆N₄O

- Molecular Weight : 312.25 g/mol

The compound features a coumarin moiety, which is known for its diverse biological activities including anti-inflammatory, anticoagulant, and antimicrobial properties.

Antitubercular Activity

One of the significant areas of research on this compound is its antitubercular activity. A study evaluated various amino and acyl amino derivatives of coumarins for their effectiveness against Mycobacterium tuberculosis. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/L against both susceptible and multidrug-resistant strains of M. tuberculosis .

The study also revealed that this compound could act synergistically with established antitubercular drugs such as isoniazid and rifampicin, enhancing their efficacy. Electron microscopy suggested that the compound targets the mycobacterial cell wall, potentially affecting mycolic acid synthesis .

The mechanism by which this compound exerts its biological effects appears to involve:

- Cell-Wall Disruption : The compound disrupts the integrity of the mycobacterial cell wall.

- Synergistic Effects : Enhances the activity of existing antibiotics through combined action.

This dual mechanism may contribute to its effectiveness against resistant strains, making it a candidate for further development in tuberculosis treatment.

Study on Antineoplastic Activity

Another area of investigation includes the use of this compound in cancer therapy. It has been evaluated as a substrate for enzymes like L-asparaginase, which is commonly used in treating acute lymphoblastic leukemia (ALL). The compound serves as a fluorogenic substrate, allowing for the monitoring of enzyme activity in therapeutic contexts .

In clinical settings, the ability to measure L-asparaginase activity using this compound can enhance treatment efficacy by ensuring appropriate dosing and monitoring therapeutic responses.

Summary of Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUYDFDITKBMJW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426783 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-64-5 | |

| Record name | L-Histidine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.